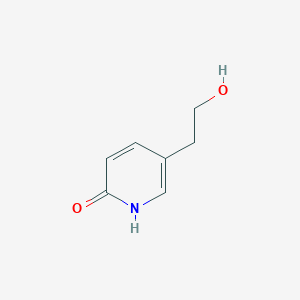
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a chiral compound with a molecular formula of C10H12ClNO2 It is a derivative of benzamide, featuring a chloro substituent at the para position and a hydroxypropan-2-yl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (S)-1-hydroxypropan-2-amine, which is obtained from the reduction of (S)-1-hydroxypropan-2-one using a suitable reducing agent such as sodium borohydride.
Formation of Benzamide Derivative: The (S)-1-hydroxypropan-2-amine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-chloro-n-(1-oxopropan-2-yl)benzamide.
Reduction: 4-chloro-n-(1-hydroxypropan-2-yl)aniline.
Substitution: 4-methoxy-n-(1-hydroxypropan-2-yl)benzamide.
科学研究应用
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group allows the compound to form hydrogen bonds with target proteins, while the chloro substituent enhances its binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-amino-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with an amino group instead of a chloro group.
4-methoxy-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chiral center at the hydroxypropan-2-yl group also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
4-chloro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
InChI 键 |
HKCYBUFNFMKWDB-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CO)NC(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(CO)NC(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


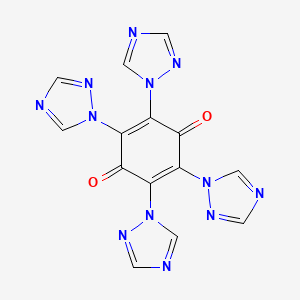
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
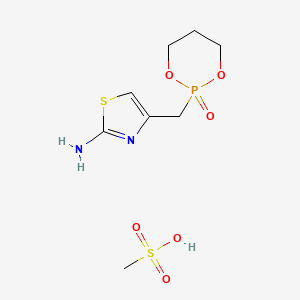
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
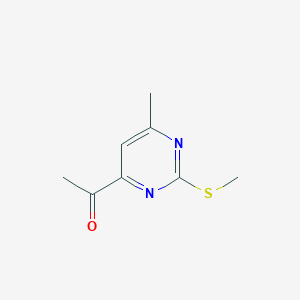
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

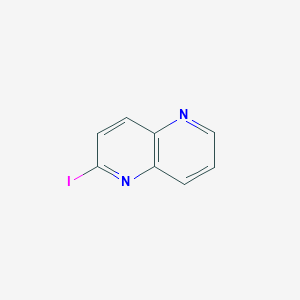
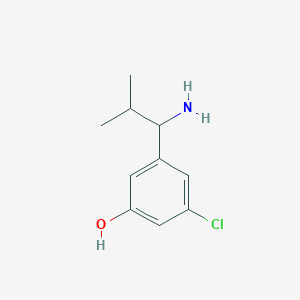
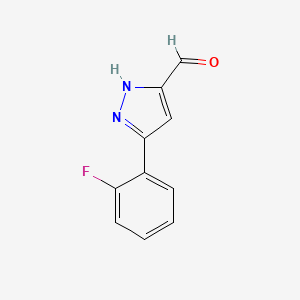
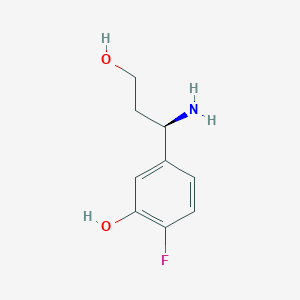
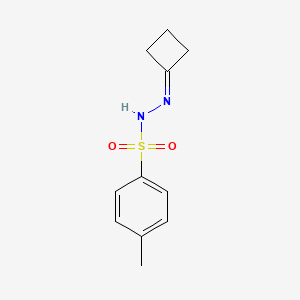
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
